6-Chloro-o-toluidine hydrochloride

Description

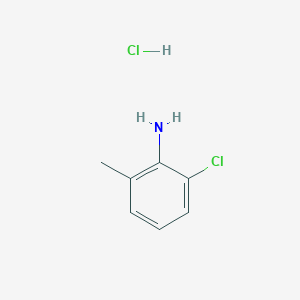

6-Chloro-o-toluidine hydrochloride (CAS: 85006-21-9; synonyms: 2-Chloro-6-methylaniline hydrochloride) is an aromatic amine derivative where a chlorine substituent is positioned at the 6th carbon of the o-toluidine backbone. The hydrochloride salt enhances its stability and solubility for industrial applications, particularly in dye synthesis and chemical intermediates . Notably, its structural analogs, such as 4-chloro-o-toluidine hydrochloride and p-chloro-o-toluidine hydrochloride, share similar frameworks but differ in substitution patterns, leading to distinct physicochemical and toxicological profiles .

Properties

CAS No. |

51085-50-8 |

|---|---|

Molecular Formula |

C7H9Cl2N |

Molecular Weight |

178.06 g/mol |

IUPAC Name |

2-chloro-6-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4H,9H2,1H3;1H |

InChI Key |

CDGWFKQTRDZBTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and regulatory differences among related compounds:

Key Observations :

Toxicity and Regulatory Status

- Carcinogenicity: p-Chloro-o-toluidine HCl: Epidemiological studies associate it with urinary bladder cancer in workers exposed during dye production, though coexposure to other carcinogens complicates conclusions . 4-Chloro-o-toluidine HCl: Listed by IARC as Group 2B (possibly carcinogenic) due to occupational exposure risks . o-Toluidine HCl: Classified as Group 1 (carcinogenic), emphasizing the role of methyl groups in toxicity .

Regulatory Compliance :

Q & A

Basic Research Questions

Q. What safety protocols should be implemented when handling 6-Chloro-o-toluidine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Implement automated transfer systems for solids/liquids to reduce manual handling risks .

- Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose of waste as hazardous material per EPA/DEP guidelines .

- Training : Ensure compliance with OSHA 1910.120(q) for spill management and emergency response training .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Design : Use chlorination of o-toluidine derivatives under controlled acidic conditions. Monitor reaction progress via TLC or HPLC .

- Purification : Apply membrane separation technologies or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .

- Process Control : Utilize real-time pH and temperature monitoring to minimize byproducts. Refer to CRDC subclass RDF2050108 for simulation-based optimization .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions and chloride counterion presence. Compare with PubChem spectral data .

- Purity Assessment : Employ HPLC with UV detection (e.g., 254 nm) and a C18 column. Prepare calibration standards using ≥99% pure reference material .

- Elemental Analysis : Validate chloride content via argentometric titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., FTIR, X-ray crystallography) to confirm structural assignments. For ambiguous NMR signals, conduct 2D-COSY or NOESY experiments .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- Literature Benchmarking : Cross-reference with CRDC subclass RDF2050103 for chemical engineering design precedents .

Q. What experimental designs are effective for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Oxidative Degradation : Simulate environmental conditions using UV/HO systems. Monitor intermediates via LC-MS and identify cleavage products (e.g., chlorinated anilines) .

- Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor/outdoor surfaces. Track molecular transformations under varying humidity .

- Ecotoxicology : Use zebrafish or Daphnia magna models to assess acute toxicity. Correlate results with OECD Test Guidelines for environmental risk assessment .

Q. How can researchers address discrepancies in the carcinogenic potential of halogenated toluidine derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (with/without metabolic activation) to evaluate mutagenicity. Compare with structural analogs (e.g., 4-Chloro-o-toluidine hydrochloride) .

- Dose-Response Studies : Use human keratinocyte cultures to quantify skin absorption rates and model carcinogenic thresholds via probabilistic risk assessment .

- Epigenetic Profiling : Perform RNA-seq on exposed cell lines to identify dysregulated pathways (e.g., DNA repair genes) .

Q. What strategies mitigate instability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Assess degradation via accelerated stability studies (ICH Q1A guidelines) .

- Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis. Characterize release kinetics using Franz diffusion cells .

- Moisture Control : Package with desiccants (e.g., silica gel) in amber glass vials to prevent photodegradation .

Methodological Notes

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/CAS databases. Exclude non-English studies unless translated and validated .

- Data Reproducibility : Document experimental parameters (e.g., solvent grades, instrument models) in supplemental materials per BJOC author guidelines .

- Ethical Compliance : Obtain institutional approval for toxicity studies and adhere to Green Chemistry principles to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.